PRMT5-IN-2
Overview
Description
PRMT5-IN-2 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the methylation of arginine residues on histones and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it has shown promise in inhibiting tumor growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRMT5-IN-2 typically involves a multi-step process that includes the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This often requires optimization of reaction conditions, purification techniques, and stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
PRMT5-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated forms. Substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability .
Scientific Research Applications
PRMT5-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of PRMT5 inhibition on cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with overexpression of PRMT5. .
Mechanism of Action
PRMT5-IN-2 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions. The compound primarily targets the symmetric dimethylation of histone and non-histone proteins, which plays a crucial role in regulating chromatin structure, transcriptional repression, and RNA splicing . By disrupting these processes, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
PRMT5-IN-1: Another selective inhibitor of PRMT5 with a similar mechanism of action but different chemical structure.
PRMT5-IN-3: A newer compound with enhanced potency and selectivity compared to PRMT5-IN-2.
3039-0164: A non-SAM inhibitor of PRMT5 discovered through structure-based virtual screening.
Uniqueness of this compound
This compound stands out due to its balanced profile of potency, selectivity, and pharmacokinetic properties. It has demonstrated significant efficacy in preclinical models of various cancers, making it a promising candidate for further development. Additionally, its ability to synergize with other therapeutic agents, such as BCL-2 inhibitors, enhances its potential as part of combination therapies .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O4/c18-9-2-1-7(5-10(9)19)11(24)14-12(25)13(26)17(27-14)23-4-3-8-15(20)21-6-22-16(8)23/h1-6,11-14,17,24-26H,(H2,20,21,22)/t11-,12+,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCYWLXMJRCJNE-QFRSUPTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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